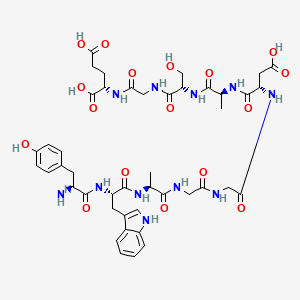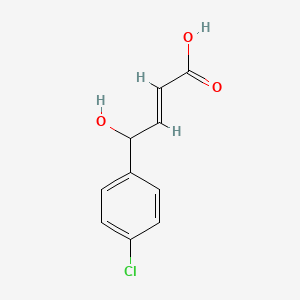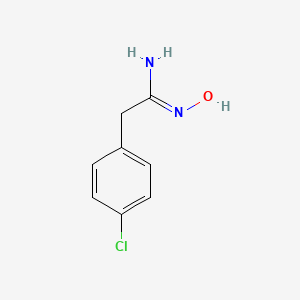
2-(4-Chlorophenyl)-N-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Chlorophenyl)-N-hydroxyethanimidamide is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound features a chlorophenyl group attached to an ethanimidamide moiety, with a hydroxyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidoxime.
-
Step 1: Formation of Oxime
Reagents: 4-chlorobenzonitrile, hydroxylamine hydrochloride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)
:Reaction: 4-chlorobenzonitrile+hydroxylamine hydrochloride→4-chlorobenzaldoxime
-
Step 2: Conversion to Amidoxime
Reagents: 4-chlorobenzaldoxime, additional hydroxylamine hydrochloride
Conditions: Basic medium, solvent (e.g., ethanol)
:Reaction: 4-chlorobenzaldoxime+hydroxylamine hydrochloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-N-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime to amine derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-N-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the mechanism of action of amidoximes and their derivatives.
Materials Science: Employed in the synthesis of functional materials with specific properties, such as catalytic activity or electronic conductivity.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group of the amidoxime can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-N-hydroxyethanimidamide
- 2-(4-Bromophenyl)-N-hydroxyethanimidamide
- 2-(4-Methylphenyl)-N-hydroxyethanimidamide
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
特性
CAS番号 |
6965-39-5 |
|---|---|
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChIキー |
MLNLOCIMTRRCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
異性体SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)Cl |
正規SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


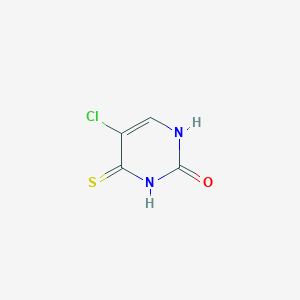
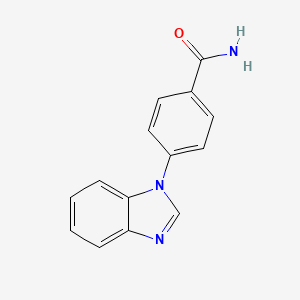

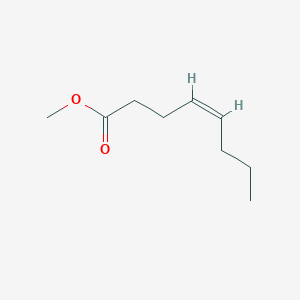

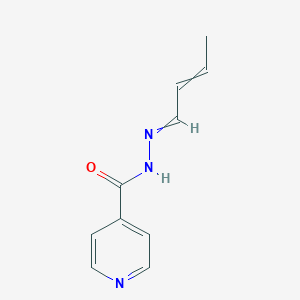

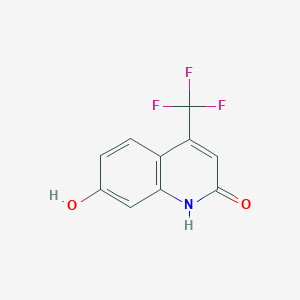

![(7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B1623484.png)
